molecular formula C20H18N2S3 B12581104 2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole CAS No. 462637-08-7

2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole

Cat. No.: B12581104
CAS No.: 462637-08-7
M. Wt: 382.6 g/mol
InChI Key: RFFVXEHUSMQQDP-UHFFFAOYSA-N
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Description

2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole typically involves the reaction of 2-ethenylphenylmethyl sulfide with a thiadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiadiazole ring .

Scientific Research Applications

2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole has several scientific research applications

Properties

CAS No.

462637-08-7

Molecular Formula

C20H18N2S3

Molecular Weight

382.6 g/mol

IUPAC Name

2,5-bis[(2-ethenylphenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C20H18N2S3/c1-3-15-9-5-7-11-17(15)13-23-19-21-22-20(25-19)24-14-18-12-8-6-10-16(18)4-2/h3-12H,1-2,13-14H2

InChI Key

RFFVXEHUSMQQDP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CSC2=NN=C(S2)SCC3=CC=CC=C3C=C

Origin of Product

United States

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